molecular formula C19H17N3O3S2 B2585363 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 865176-04-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2585363
CAS No.: 865176-04-1
M. Wt: 399.48
InChI Key: WACJCHKBCQCTHR-KFSJQVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a novel synthetic compound designed for chemical and pharmaceutical research. Its structure incorporates multiple privileged pharmacophores, suggesting potential for diverse biological activity. The molecule features a cinnamamide scaffold, which is associated with a range of reported activities including neuroprotective, antioxidant, and antimicrobial effects . This core is fused with a benzo[d]thiazole system, a heterocycle known to contribute to significant pharmacological properties in various therapeutic agents . The addition of a sulfonamide group at the 6-position may further influence its physicochemical properties and biological interactions, potentially contributing to enzyme inhibitory activity . Researchers may find this compound particularly valuable for exploring new ligands for central nervous system targets, as cinnamamide derivatives have been investigated for interactions with GABA_A receptors, NMDA receptors, and voltage-gated ion channels . Furthermore, the α,β-unsaturated carbonyl system (Michael acceptor) present in the cinnamamide portion can make it a candidate for probing the Nrf2 antioxidant response pathway, a mechanism known for other cinnamamide derivatives which activate this pathway to induce cellular glutathione synthesis and cytoprotective effects . The Z-configuration of the exocyclic double bond is confirmed based on analogous structural characterization of related heterocyclic compounds, where the proton signal appears downfield due to the deshielding effect of the carbonyl group . This compound is provided as a high-purity material for research purposes only. It is intended for use in assay development, high-throughput screening, and mechanistic studies in vitro. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-12-22-16-10-9-15(27(20,24)25)13-17(16)26-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H2,20,24,25)/b11-8+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACJCHKBCQCTHR-FECNMSLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide typically involves multi-step organic reactions. One common route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the sulfamoyl group: Sulfamoylation can be performed using sulfamoyl chloride in the presence of a base such as triethylamine.

    Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using allyl bromide.

    Formation of the cinnamamide moiety: This involves the condensation of the benzo[d]thiazole derivative with cinnamic acid or its derivatives under dehydrating conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.

    Reduction: Reduction can occur at the cinnamamide moiety, potentially converting it to the corresponding amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine:

    Antimicrobial Agents: Due to its structural similarity to known bioactive compounds, it may exhibit antimicrobial properties.

    Enzyme Inhibition: Potential use as an inhibitor of enzymes involved in disease pathways.

Industry:

    Dye Synthesis: The compound’s chromophore properties make it a candidate for dye synthesis.

    Pharmaceuticals: Potential use in the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.

Comparison with Similar Compounds

Structural Analogues in Thiadiazole and Thiazole Derivatives

The target compound shares structural motifs with several thiadiazole and benzo[d]thiazole derivatives reported in the literature:

Compound Name/ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-Allyl, 6-sulfamoyl, cinnamamide C=N, C=O, SO₂NH₂ ~435 (estimated)
6g Thiadiazolylcoumarin 4-Nitrophenyl, methyl C=O, C=N, NH 462.48
6h Thiadiazolylcoumarin 2,4-Dichlorophenyl C=O, C=N, NH 486.34
4g Thiadiazol-2-ylidene 3-Methylphenyl, dimethylamino-acryloyl C=O (×2), N(CH₃)₂ 392.48
Compound Benzo[d]thiazol-2(3H)-ylidene 3-Amino-5-carbamoylpyridin, oxazole C=O, NH₂, CONH₂ ~550 (estimated)

Key Observations :

  • Unlike 4g, which has dual carbonyl groups, the target compound’s cinnamamide moiety introduces extended conjugation, which may enhance binding to hydrophobic enzyme pockets.

Key Findings :

  • Ultrasonic irradiation (USI) with chitosan-grafted catalysts (e.g., g-chitosan) significantly improves yields (91% for 11a) compared to TEA (72%) .
  • Polar aprotic solvents like DMSO (used in ) may reduce reaction times but yield moderately (63%) due to steric hindrance from bulky substituents .
Physicochemical Properties

Melting points and solubility trends reflect substituent effects:

Compound Melting Point (°C) Solubility Profile Reference
Target Compound ~200–210 (estimated) Moderate in DMSO, EtOH -
6g 213–215 Poor in H₂O, soluble in DMSO
6h 191–193 Poor in H₂O, soluble in EtOH
4g 200 Soluble in Dioxane/EtOH

Insights :

  • The sulfamoyl group in the target compound likely enhances aqueous solubility compared to halogenated derivatives (6h) but less than dimethylamino-acryloyl-containing analogs (4g) .
Spectroscopic Characteristics

IR and NMR data for analogous compounds provide benchmarks for structural validation:

Compound IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target Compound ~3425 (NH), 1725 (C=O), 1605 (C=N) Allyl (δ 4.5–5.5), cinnamamide (δ 6.5–8.0) -
6g 3425 (NH), 1729 (C=O), 1603 (C=N) Coumarin-H4 (δ 8.30), NH (δ 11.09)
4g 1690, 1638 (C=O) Aromatic H (δ 6.65–8.21)

Analysis :

  • The target compound’s allyl and cinnamamide protons would appear as distinct multiplets in the δ 4.5–8.0 range, analogous to coumarin protons in 6g .

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the thiazole ring and sulfonamide group, suggest potential applications in treating various diseases, including cancer and bacterial infections.

Structural Characteristics

The molecular formula of this compound is C18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3} with a molecular weight of 419.5 g/mol. The compound contains:

  • A thiazole ring , contributing to its stability and reactivity.
  • An allyl group , which may enhance its biological activity.
  • A sulfonamide moiety , known for its pharmacological properties, including antibacterial and antitumor activities.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related cinnamide derivatives have shown promising results against HepG2 liver cancer cells with IC50 values indicating effective antiproliferative activity.

CompoundIC50 (μM)Mechanism of Action
Cinnamide Derivative 14.23Induces apoptosis via p53 activation
Staurosporine (Reference)5.59Inhibits protein kinases, inducing apoptosis

The mechanism of action for these compounds often involves the induction of apoptosis through the activation of pro-apoptotic proteins such as p53 and Bax, while downregulating anti-apoptotic proteins like Bcl2 .

Antimicrobial Activity

The sulfonamide group in this compound is associated with antibacterial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, demonstrating significant antibacterial effects. The exact mechanisms can vary but often include inhibition of bacterial folate synthesis or disruption of cell wall synthesis.

Case Studies

  • Cytotoxicity Against HepG2 Cells : A study evaluated the cytotoxic effects of synthesized cinnamide derivatives against HepG2 cells using the MTT assay. The results demonstrated that certain derivatives induced G1 phase arrest and increased apoptotic markers significantly compared to untreated controls .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structural motifs exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Q & A

Basic: What synthetic methodologies are optimal for preparing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide?

Answer:
The synthesis of benzothiazole derivatives typically involves refluxing intermediates (e.g., substituted phenacyl bromides) with sodium acetate in ethanol, followed by prolonged stabilization and recrystallization . For this compound, key steps may include:

  • Thiazol-2(3H)-ylidene formation : Heating precursors (e.g., allyl-substituted benzothiazoles) with cinnamoyl derivatives under reflux.
  • Purification : Recrystallization from ethanol or aqueous mixtures to isolate the Z-isomer, leveraging steric and electronic effects to favor the desired configuration.
  • Yield optimization : Adjusting reaction time (e.g., 7–12 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of thiazole and cinnamoyl chloride) to improve efficiency.

Basic: Which spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Confirm the Z-configuration via coupling constants (e.g., allyl protons at δ 5.2–5.8 ppm with J = 10–12 Hz) and sulfamoyl group resonance (δ 3.1–3.3 ppm for NH2) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm, as demonstrated for structurally analogous thiazole derivatives .
  • ESI-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detect adducts (e.g., sodium or potassium ions) .

Advanced: How does this compound interact with biological targets like Hsp70 or Ras proteins?

Answer:

  • Hsp70 inhibition : The benzothiazole core may bind to the nucleotide-binding domain of Hsp70, disrupting ATPase activity. Analogous compounds (e.g., YM-01) show allosteric inhibition with IC50 values < 1 µM .
  • Ras protein modulation : The sulfamoyl group could mimic phosphate moieties, interfering with Ras-GTP binding. Studies on similar thiazolidinylidenes demonstrate tunable affinity for active/inactive Ras conformations via substituent optimization .
  • Experimental validation : Use surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., luciferase reporters) to quantify pathway inhibition .

Advanced: What computational strategies predict the compound’s electronic properties and binding modes?

Answer:

  • DFT calculations : Model the Z-configuration’s stability by comparing Gibbs free energy with the E-isomer. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electrophilic sulfamoyl group) .
  • Molecular docking : Simulate interactions with Hsp70 (PDB: 3ATU) or Ras (PDB: 5P21) using AutoDock Vina. Key residues (e.g., Hsp70’s Thr37 or Ras’s Gly60) may form hydrogen bonds with the sulfamoyl or cinnamamide groups .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to identify conformational shifts affecting potency .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Answer:

  • Assay standardization : Control variables like ATP concentration (1 mM for Hsp70 ATPase assays) and buffer pH (7.4 vs. 6.8) to minimize variability .
  • Orthogonal validation : Pair enzymatic assays (e.g., malachite green phosphate detection) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-analysis : Compare inhibition curves (IC50/EC50) from multiple studies, noting substituent effects (e.g., allyl vs. ethyl groups altering steric bulk) .

Basic: What strategies ensure the compound’s purity and stability during storage?

Answer:

  • HPLC monitoring : Detect impurities (e.g., ethyl cinnamate byproducts) at thresholds <0.5% using gradient elution (acetonitrile/water + 0.1% TFA) .
  • Storage conditions : Preserve at -20°C in amber vials under argon to prevent oxidation of the allyl group or hydrolysis of the sulfamoyl moiety .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to identify degradation pathways .

Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound?

Answer:

  • Core modifications : Replacing the allyl group with bulkier substituents (e.g., adamantyl) enhances target affinity but may reduce solubility .
  • Sulfamoyl group : Fluorination at the benzothiazole’s 6-position improves metabolic stability (e.g., reduced CYP3A4-mediated oxidation) .
  • Cinnamamide moiety : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring increases π-π stacking with hydrophobic binding pockets .

Advanced: How is the compound’s selectivity against off-target enzymes assessed?

Answer:

  • Panel screening : Test against related enzymes (e.g., Hsp90, mGlu4) at 10 µM to identify cross-reactivity. Analogous compounds show >100-fold selectivity for Hsp70 over Hsp90 .
  • Kinobeads profiling : Use competitive pulldown assays in cell lysates to map interactions with kinases or ATPases .
  • Crystallography : Resolve co-crystal structures to identify unique binding motifs (e.g., benzothiazole’s sulfur atom coordinating Mg2+ in ATP-binding sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.